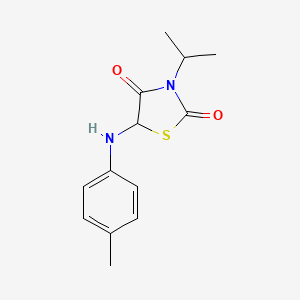
3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the linear formula C17H16N2O2S . It is part of a class of compounds known as thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs, including “this compound”, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis
Thiazolidine motifs are used as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are involved in various chemical reactions to produce diverse natural and bioactive compounds .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
1,3-Thiazolidin-4-ones and their functionalized analogues, including thiazolidine-2,4-diones, are highlighted for their synthesis starting from the mid-nineteenth century to the present day. These compounds, including 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione, have demonstrated significant biological potential due to their structural diversity and stability. Various synthetic methodologies, including green chemistry approaches, have been developed for obtaining these compounds, reflecting environmental consciousness and sustainability in chemical synthesis (Santos et al., 2018).
Pharmacological Importance and Biological Applications
The thiazolidine nucleus and its analogues, such as this compound, are noted for their pharmacological significance. They are found in commercial pharmaceuticals and show potential activities against various diseases. The extensive study of these compounds in medicinal chemistry has uncovered promising futures for treating different conditions, emphasizing their role in developing new therapeutic agents (Santos et al., 2018).
Green Synthesis and Environmental Considerations
The review also touches on the importance of green synthesis methodologies in producing thiazolidine derivatives. This focus reflects a broader move towards environmentally friendly chemical synthesis practices, crucial for sustainable development in pharmaceutical research (Santos et al., 2018).
Wirkmechanismus
Target of Action
Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
Tzd analogues are known to interact with their targets, leading to improved insulin resistance in the case of ppar-γ receptor activation . In terms of antimicrobial action, they inhibit cytoplasmic Mur ligases .
Biochemical Pathways
Tzd analogues are known to affect the insulin signaling pathway through their interaction with the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway through their inhibition of cytoplasmic Mur ligases .
Pharmacokinetics
In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which would impact their bioavailability.
Result of Action
Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They also possess mild anticancer potential .
Zukünftige Richtungen
Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been the subject of extensive research due to their diverse biological properties . Future research directions include developing multifunctional drugs, improving their activity, and exploring new synthetic approaches for these compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione are not well-documented in the literature. Thiazolidine motifs, which are present in this compound, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that thiazolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazolidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKOGGIJYRSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

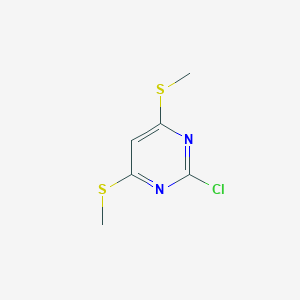
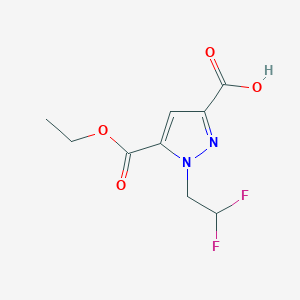
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742209.png)
![2,2-diphenyl-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2742211.png)

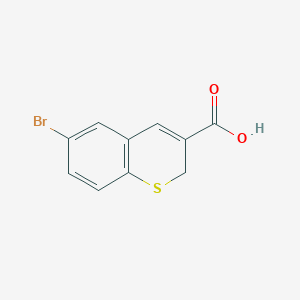
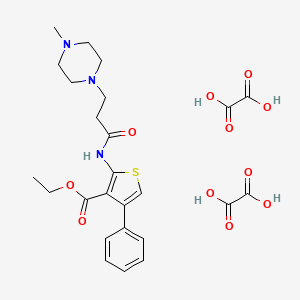
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)
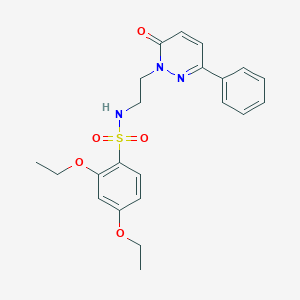
![Ethyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2742218.png)
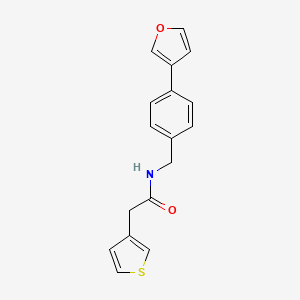
![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)
![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)